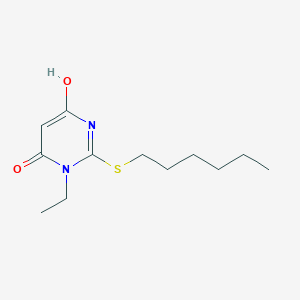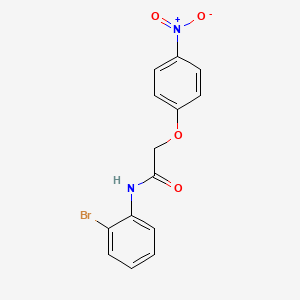
3-Ethyl-2-hexylsulfanyl-6-hydroxypyrimidin-4-one
Overview
Description
3-Ethyl-2-hexylsulfanyl-6-hydroxypyrimidin-4-one is a heterocyclic compound containing a pyrimidine ring substituted with an ethyl group, a hexylsulfanyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-hexylsulfanyl-6-hydroxypyrimidin-4-one can be achieved through multi-step organic synthesis. One possible route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a cyclization reaction involving a β-diketone and an amidine.
Introduction of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using ethyl iodide and a suitable base.
Introduction of the Hexylsulfanyl Group: The hexylsulfanyl group can be introduced via a nucleophilic substitution reaction using hexylthiol and a suitable leaving group.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a hydroxylation reaction using an oxidizing agent such as hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-hexylsulfanyl-6-hydroxypyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine using reducing agents such as sodium borohydride.
Substitution: The hexylsulfanyl group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydropyrimidine derivative.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its heterocyclic structure, which is common in many bioactive molecules.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving pyrimidine derivatives.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-hexylsulfanyl-6-hydroxypyrimidin-4-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and sulfanyl groups could play a role in binding to the active site of the target protein, while the pyrimidine ring could provide structural stability.
Comparison with Similar Compounds
Similar Compounds
2-Hexylsulfanyl-4-hydroxypyrimidine: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.
3-Ethyl-4-hydroxypyrimidine: Lacks the hexylsulfanyl group, which may affect its solubility and interaction with biological targets.
3-Ethyl-2-hexylsulfanyl-6-methoxypyrimidine: Contains a methoxy group instead of a hydroxyl group, which may affect its reactivity and biological activity.
Uniqueness
3-Ethyl-2-hexylsulfanyl-6-hydroxypyrimidin-4-one is unique due to the combination of its substituents, which can confer specific chemical and biological properties. The presence of both the hexylsulfanyl and hydroxyl groups can enhance its solubility and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-ethyl-2-hexylsulfanyl-6-hydroxypyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-3-5-6-7-8-17-12-13-10(15)9-11(16)14(12)4-2/h9,15H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJQIVSNEKGEAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=NC(=CC(=O)N1CC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3734695.png)
![2-(4-phenyl-1,3-thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3734702.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)glycinamide](/img/structure/B3734710.png)
![1-allyl-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3734712.png)

![{4-[5-(2-chlorophenyl)-2-furyl]-3-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid](/img/structure/B3734719.png)
![7-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3734730.png)

![2-amino-4-[4-(2-hydroxyethoxy)phenyl]-6-(4-hydroxyphenyl)-5-methylnicotinonitrile](/img/structure/B3734740.png)
![7-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3734742.png)
![2-amino-6-(4-hydroxyphenyl)-4-[4-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]nicotinonitrile](/img/structure/B3734750.png)

![N-[1-(anilinocarbonyl)-2-phenylvinyl]-4-chlorobenzamide](/img/structure/B3734778.png)

